2-(3-Methyl-4-nitrophenoxy)ethanol
Description
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-7-6-8(14-5-4-11)2-3-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
GPIYPNRMOGQYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs of 2-(3-Methyl-4-nitrophenoxy)ethanol include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring |
|---|---|---|---|---|
| 2-(4-Nitrophenoxy)ethanol | 16365-27-8 | C₈H₉NO₄ | 183.16 | 4-Nitro, no methyl group |
| 2-(3-Methoxy-4-nitrophenoxy)ethanol | 168766-15-2 | C₉H₁₁NO₅ | 197.19 | 3-Methoxy, 4-nitro |
| 3-Methylamino-4-nitrophenoxyethanol | 59820-63-2 | C₉H₁₂N₂O₄ | 212.20 | 3-Methylamino, 4-nitro |
| 2-(3-Nitrophenoxy)ethanol | - | C₈H₉NO₄ | 183.16 | 3-Nitro, no methyl group |
Key Differences :
- Substituent Effects: The methyl group in 2-(3-Methyl-4-nitrophenoxy)ethanol enhances lipophilicity compared to the unsubstituted 2-(4-Nitrophenoxy)ethanol . Methoxy and methylamino substituents introduce polar functional groups, altering solubility and reactivity.
- Nitro Group Position: The para-nitro group in 2-(4-Nitrophenoxy)ethanol confers stronger electron-withdrawing effects than the meta-nitro isomer (2-(3-Nitrophenoxy)ethanol) .
Physicochemical Properties
- Lipophilicity: The methyl group in 2-(3-Methyl-4-nitrophenoxy)ethanol increases logP (partition coefficient) compared to analogs lacking alkyl substituents, enhancing membrane permeability .
- Thermal Stability :
- Nitro groups generally reduce thermal stability. However, methyl and methoxy substituents may mitigate decomposition rates by steric hindrance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Methyl-4-nitrophenoxy)ethanol, and what critical parameters influence yield?
- Methodology : Synthesis typically involves nitro-phenolic intermediates. A common approach is the Williamson ether synthesis, where 3-methyl-4-nitrophenol reacts with ethylene oxide or a haloethanol derivative under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C), stoichiometric excess of the alkoxylating agent, and inert atmosphere to prevent oxidation. Impurities like unreacted 3-methyl-4-nitrophenol (CAS 2581-34-2) must be monitored via HPLC .
Q. How can researchers confirm the structural integrity of 2-(3-Methyl-4-nitrophenoxy)ethanol post-synthesis?
- Methodology : Use a combination of:
- NMR : H and C NMR to verify phenolic O–CH₂–CH₂–OH connectivity and absence of nitro group reduction.
- FTIR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C–O–C ether stretch).
- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable refinement of bond lengths and angles, critical for resolving positional isomerism .
Q. What safety protocols are essential for handling 2-(3-Methyl-4-nitrophenoxy)ethanol in laboratory settings?
- Methodology :
- Storage : Keep at 0–6°C to prevent decomposition; use amber vials to avoid photodegradation of the nitro group .
- Exposure limits : Adhere to heavy metal contamination thresholds (<20 mg/kg Pb, <3 mg/kg As) as per GB/T 30799 standards for nitro-aromatic compounds .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 2-(3-Methyl-4-nitrophenoxy)ethanol derivatives for enhanced reactivity?
- Methodology :
- DFT calculations : Predict activation energies for nitro-group reduction or ether bond cleavage under varying pH.
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with biological activity, leveraging databases like PubChem for analogous structures (e.g., 3-Methylamino-4-nitrophenoxyethanol, CAS 59820-63-2) .
Q. What advanced analytical techniques resolve contradictions in reported degradation pathways of 2-(3-Methyl-4-nitrophenoxy)ethanol?
- Methodology :
- LC-MS/MS : Identify transient intermediates (e.g., 3-methyl-4-nitrophenol) during photolytic or microbial degradation.
- Isotopic labeling : Use deuterated analogs (e.g., 3-Methyl-d³-4-nitrophenol-2,5,6-d³, CAS 1219803-89-0) to trace reaction mechanisms .
Q. What experimental designs elucidate the compound’s role in surfactant or drug-delivery systems?
- Methodology :
- Micellization studies : Measure critical micelle concentration (CMC) via surface tension assays. Compare with structurally similar surfactants (e.g., 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol, CAS 10137-98-1) to assess hydrophobic tail effects .
- In vitro release assays : Use Franz diffusion cells to evaluate encapsulation efficiency in liposomal formulations .
Q. How do structural modifications impact the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Methodology :
- Docking simulations : Screen derivatives against acetylcholinesterase (AChE) or cytochrome P450 isoforms, inspired by organophosphate analogs like Fenitrothion (CAS 122-14-5) .
- Membrane permeability assays : Use Caco-2 cell monolayers to quantify logP-driven transport .
Q. What strategies mitigate environmental risks during large-scale research use of 2-(3-Methyl-4-nitrophenoxy)ethanol?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
